N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-11-4-6-12(7-5-11)22-15-13(9-19-22)17(24)21(10-18-15)20-16(23)14-3-2-8-25-14/h2-10H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTXPZVSDIVWEPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of an appropriate pyrazole derivative with a pyrimidine precursor under controlled conditions. The reaction may involve the use of catalysts such as zinc chloride (ZnCl2) and solvents like dimethylformamide (DMF) to facilitate the formation of the pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is primarily studied for its potential as a kinase inhibitor , which is crucial in cancer therapy. Kinases play pivotal roles in cellular signaling pathways, and their dysregulation often leads to cancer progression.
Case Study: Kinase Inhibition
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent inhibitory activity against various kinases. For example, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This suggests that such compounds could be developed into effective anticancer agents .
Materials Science Applications
The unique structural characteristics of this compound also make it a candidate for applications in organic electronics and photonics . Its ability to form charge-transfer complexes can be exploited in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.
Biological Studies
In addition to its medicinal applications, this compound is utilized in biological studies to explore its interactions with various biological targets. It has been shown to exhibit antimicrobial and anti-inflammatory properties, making it valuable in pharmacological research.
Summary of Findings
The applications of this compound span across medicinal chemistry, materials science, and biological research. Its potential as a kinase inhibitor positions it as a promising candidate for cancer therapeutics while its unique chemical structure opens avenues for innovative materials applications.
Mechanism of Action
The mechanism of action of N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The pyrazolo[3,4-d]pyrimidine core is shared among several compounds, but substituent variations significantly influence their properties:
Physicochemical Properties
- Melting Points: The chromenone-containing derivative () has a high melting point (228–230°C), likely due to crystallinity from its rigid chromenone group . The target compound’s furan substituent may lower melting points compared to bulkier analogs.
- Solubility :
- Carbohydrazide derivatives exhibit moderate aqueous solubility due to polar hydrazide groups, whereas the target compound’s furan ring may reduce solubility compared to benzodioxole analogs .
Biological Activity
N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core linked to a furan-2-carboxamide moiety. Its molecular formula is , with a molecular weight of approximately 298.31 g/mol. The structural diversity within this class of compounds contributes to their varied biological activities.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound acts as an inhibitor of various kinases, including EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are critical in cancer cell proliferation and angiogenesis .
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating intrinsic pathways leading to DNA fragmentation and cell cycle arrest .
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. The following table summarizes key findings from various studies:
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 0.3 | Dual EGFR/VEGFR inhibition | |
| HCT116 | 11.70 | Apoptosis induction | |
| RFX 393 | 19.92 | CDK2/TRKA inhibition |
In Vitro Studies
In vitro studies have shown that the compound effectively inhibits cell migration and induces cell cycle arrest at the G0/G1 phase in various cancer cell lines. For instance, treatment with the compound resulted in an increase in G0/G1 phase cells from 57.08% (control) to 84.36% (compound-treated), indicating its potential as a cytostatic agent .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in clinical settings:
- Case Study on MCF-7 Cells : A study found that this compound significantly inhibited tumor growth in MCF-7 models, leading to enhanced apoptosis rates and reduced cell proliferation .
- Dual Inhibition Studies : Research indicated that compounds similar to this compound displayed dual inhibitory effects on both EGFR and VEGFR pathways, making them promising candidates for targeted cancer therapies .
Q & A
Basic: What are the common synthetic routes for N-substituted pyrazolo[3,4-d]pyrimidine derivatives like the target compound?
Methodological Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine scaffolds typically involves condensation reactions between α-chloroacetamides or substituted pyrazole precursors with pyrimidine intermediates. For example, describes the use of N-arylsubstituted α-chloroacetamides to introduce substituents at the pyrimidine ring, achieving regioselectivity through controlled reaction conditions (e.g., solvent polarity, temperature). Fluorinated analogs, as noted in , often employ fluorobenzoylamino intermediates to modify the pyrazole or furan moieties. Key steps include:
Cyclocondensation of pyrazole-4-carboxylic acid derivatives with urea or thiourea.
Nucleophilic substitution at the pyrimidine C4 position using aryl/alkyl halides.
Final coupling of the furan-2-carboxamide group via amidation .
Basic: How is structural characterization of this compound validated in academic research?
Methodological Answer:
Characterization relies on multimodal spectroscopy and chromatography:
- NMR (1H/13C): Assigns proton environments (e.g., aromatic protons from the p-tolyl group at δ ~7.2 ppm) and confirms substitution patterns.
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray crystallography (if crystalline): Resolves regiochemistry of the pyrazolo-pyrimidine core, as seen in similar compounds ( ). emphasizes HPLC as a critical purity-assessment tool, particularly for detecting byproducts from incomplete substitutions .
Advanced: What strategies address low yields in the final amidation step of the furan-2-carboxamide group?
Methodological Answer:
Low yields often stem from steric hindrance at the pyrimidine N5 position or poor solubility of intermediates. highlights the use of palladium-catalyzed reductive cyclization or microwave-assisted synthesis to enhance reaction efficiency. Optimizations include:
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of the pyrazolo-pyrimidine intermediate.
- Catalytic additives: DMAP (4-dimethylaminopyridine) accelerates amidation kinetics.
- Temperature gradients: Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition.
Contradictory data in (variable yields under similar conditions) suggest substrate-specific sensitivity, necessitating DoE (Design of Experiments) approaches .
Advanced: How can computational modeling resolve contradictions in regioselectivity during substitution reactions?
Methodological Answer:
Conflicting regiochemical outcomes (e.g., C4 vs. C6 substitution on pyrimidine) are addressed via DFT (Density Functional Theory) calculations. ’s PubChem data includes InChI keys for structural analogs, enabling molecular docking studies to predict reactive sites. Steps include:
Electrostatic potential mapping to identify nucleophilic/electrophilic centers.
Transition state analysis comparing activation energies for competing pathways.
Solvent effect modeling (e.g., COSMO-RS) to rationalize solvent-dependent selectivity.
This approach resolves discrepancies in and , where fluorinated vs. non-fluorated substituents alter electronic profiles .
Advanced: What methodologies mitigate solubility challenges in biological assays for this hydrophobic compound?
Methodological Answer:
Poor aqueous solubility is common due to the aromatic pyrazolo-pyrimidine and furan groups. (on a structurally related tetrahydropyrimidine) suggests:
- Co-solvent systems: Use DMSO/PEG-400 mixtures (<10% v/v) to maintain colloidal stability.
- Nanoparticle formulation: Encapsulate the compound in PLGA (poly(lactic-co-glycolic acid)) nanoparticles for sustained release.
- Salt formation: Introduce sulfonate or hydrochloride salts (e.g., as in ) to enhance polarity. Validate solubility via dynamic light scattering (DLS) and HPLC stability assays .
Advanced: How are data contradictions in enzyme inhibition assays analyzed for this compound?
Methodological Answer:
Discrepancies in IC50 values across studies may arise from assay conditions or enzyme isoforms. (on fluorobenzyl-carboxamide analogs) recommends:
Standardized assay protocols: Fixed ATP concentrations (e.g., 10 µM) and pre-incubation times.
Isoform-specific profiling: Use recombinant kinases (e.g., JAK2 vs. JAK3) to isolate target selectivity.
SPR (Surface Plasmon Resonance): Quantify binding kinetics (ka/kd) to distinguish true inhibition from artifactual interference.
Cross-reference with ’s SAR (Structure-Activity Relationship) data on pyrazole derivatives to identify critical substituents affecting potency .
Advanced: What analytical techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
Stability studies employ:
- LC-MS/MS: Monitor degradation products in simulated gastric fluid (pH 1.2) and plasma (pH 7.4).
- Thermogravimetric analysis (TGA): Assess thermal decomposition thresholds (e.g., >200°C for storage guidelines).
- Circular Dichroism (CD): Track conformational changes in the pyrimidine ring under oxidative stress.
’s PubChem entry includes SMILES and InChI data for analogous compounds, aiding in predictive stability modeling via tools like ChemAxon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
